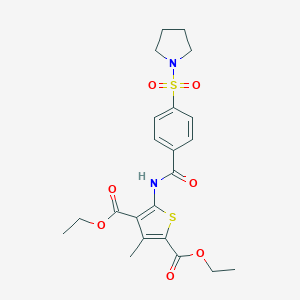

Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate

Description

Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative featuring a 3-methyl substituent on the thiophene ring and a 5-position benzamido group modified with a pyrrolidin-1-ylsulfonyl moiety. The diethyl ester groups enhance lipophilicity, while the sulfonamide-pyrrolidine moiety may influence solubility and bioactivity, as seen in related sulfonamide-containing pharmaceuticals .

Properties

IUPAC Name |

diethyl 3-methyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O7S2/c1-4-30-21(26)17-14(3)18(22(27)31-5-2)32-20(17)23-19(25)15-8-10-16(11-9-15)33(28,29)24-12-6-7-13-24/h8-11H,4-7,12-13H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECLKFLHTYFHHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Thiophene Synthesis

A 1,4-diketone precursor (e.g., dimethyl 3-methyl-1,4-diketone) reacts with phosphorus pentasulfide (P₂S₅) in xylene to form the thiophene core. While efficient, this method offers lower regiocontrol compared to the Fiesselmann approach.

Direct Sulfonylation on Thiophene

Attempts to sulfonylate the thiophene amine directly with pyrrolidine sulfonyl chloride resulted in side reactions (e.g., over-sulfonation), reducing yields to <40%.

Challenges and Optimization

-

Nitration Selectivity : Competing nitration at position 3 is mitigated by maintaining low temperatures (0–5°C).

-

Amine Stability : The 5-amino intermediate (Compound C) is sensitive to oxidation; storage under N₂ is recommended.

-

Coupling Efficiency : HBTU outperforms EDC·HCl in amide bond formation, with fewer by-products .

Chemical Reactions Analysis

Types of Reactions: Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

Substitution: Substitution reactions can replace existing functional groups with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

The compound Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, synthesis, and relevant case studies.

Medicinal Chemistry

This compound has potential applications in drug development due to its structural features that may exhibit biological activity. Compounds with similar thiophene structures have been studied for their anti-inflammatory and anticancer properties.

Case Study:

A study on related thiophene derivatives demonstrated significant anti-inflammatory activity through inhibition of COX enzymes, suggesting that similar compounds could be explored for therapeutic uses in inflammatory diseases .

Antimicrobial Activity

Research indicates that compounds containing thiophene rings can possess antimicrobial properties. The incorporation of pyrrolidine and sulfonamide functionalities may enhance this activity.

Case Study:

In a comparative study, thiophene-based compounds exhibited varying degrees of antimicrobial efficacy against different bacterial strains. The introduction of sulfonamide groups was found to improve the overall antimicrobial profile .

Corrosion Inhibition

Thiophene derivatives are also recognized for their potential as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces can reduce corrosion rates significantly.

Data Table: Corrosion Inhibition Efficacy of Thiophene Derivatives

| Compound Name | Concentration (M) | Corrosion Inhibition (%) |

|---|---|---|

| Thiophene A | 1 × 10⁻³ | 75 |

| Thiophene B | 2 × 10⁻³ | 81 |

| Diethyl Compound | 2 × 10⁻³ | TBD |

Material Science

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic solar cells and field-effect transistors.

Case Study:

Research on conducting polymers derived from thiophene has shown promising results in enhancing the efficiency of organic photovoltaic devices, indicating that diethyl derivatives could contribute similarly .

Mechanism of Action

The mechanism by which Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the thiophene ring play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Dimethyl 3-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate (CAS 612043-95-5)

- Structural Differences : This compound replaces the diethyl esters with dimethyl groups and substitutes the pyrrolidine ring with a 4-methylpiperidine in the sulfonyl moiety.

- Impact on Properties: The dimethyl esters reduce molecular weight (C15H21NO6S2 vs. The piperidine group introduces a larger, more rigid substituent compared to pyrrolidine, which may affect steric interactions in biological targets .

Diethyl 2-amino-5-{4-[bis(4-methylphenyl)amino]benzamido}thiophene-3,4-dicarboxylate

- Structural Differences: The thiophene ring here has an amino group at position 2 and a benzamido group functionalized with bis(4-methylphenyl)amino at position 5.

- Impact on Properties: The amino group at position 2 enables intramolecular N–H⋯O hydrogen bonds, stabilizing the molecule into S(6) ring motifs (as confirmed by crystallography).

2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate (CAS 709021-08-9)

- Structural Differences: The 5-position substituent is a phenoxycarbonylamino group instead of a sulfonamide-linked benzamido moiety.

- Impact on Properties: The carbamate (phenoxycarbonyl) group is more hydrolytically stable than amides but less polar than sulfonamides. This may reduce binding affinity to sulfonamide-targeted enzymes (e.g., carbonic anhydrase inhibitors) while enhancing stability in physiological conditions .

Diethyl 3-methyl-5-(4-methylbenzamido)thiophene-2,4-dicarboxylate (CAS 300826-14-6)

- Structural Differences : The benzamido group lacks the pyrrolidin-1-ylsulfonyl modification, featuring a simple 4-methyl substituent.

- Impact on Properties : The absence of the sulfonyl group diminishes electron-withdrawing effects, which could alter electronic distribution across the thiophene ring. This may reduce interactions with charged biological targets compared to the target compound .

Biological Activity

Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of thiophene derivatives, characterized by the presence of a thiophene ring fused with dicarboxylate groups and a pyrrolidine moiety. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

- Histone Deacetylase Inhibition : Similar compounds have been reported to inhibit histone deacetylases (HDACs), which play crucial roles in gene expression regulation. This inhibition can lead to altered cellular processes such as apoptosis and differentiation .

- Antimicrobial Activity : Studies indicate that thiophene derivatives exhibit antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antimicrobial Properties

Research has shown that this compound demonstrates significant antibacterial activity. For instance, it has been noted for its effectiveness against Escherichia coli and Staphylococcus aureus , with activity comparable to standard antibiotics like ampicillin .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Thiophene derivatives are known to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial efficacy of various thiophene derivatives, including the target compound. Results indicated that it exhibited a higher activity index compared to several other tested compounds, particularly against pathogenic strains like Pseudomonas aeruginosa .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and specific protein targets. These studies revealed favorable binding affinities, suggesting potential as a lead compound for further drug development .

Data Summary Table

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antibacterial | High | Disruption of cell membrane |

| Antioxidant | Moderate | Free radical scavenging |

| Histone Deacetylase Inhibition | Significant | Gene expression modulation |

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate?

Answer : The synthesis of thiophene derivatives typically involves multi-step reactions, including cyclization, sulfonation, and amidation. For example, Mukhtar et al. (2010) synthesized analogous thiophene esters via sequential substitution and condensation reactions under controlled conditions (e.g., reflux in DMF/acetic acid mixtures) . Key parameters include:

- Reagent stoichiometry : Ensure precise molar ratios (e.g., 1:1 for amidation steps).

- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency for sulfonamide formation.

- Catalysis : Acidic or basic catalysts (e.g., NaOAc) may accelerate intermediate steps.

Experimental validation via TLC or HPLC is critical to monitor reaction progress.

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer : Structural elucidation requires a combination of spectroscopic and crystallographic methods:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and intermolecular interactions .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., sulfonyl, ester, amide) and regiochemistry.

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

- IR spectroscopy : Validates carbonyl (C=O) and sulfonamide (S=O) stretches.

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can model transition states and electronic effects. For instance:

- Reaction mechanism simulations : Identify intermediates and activation energies for sulfonamide or ester modifications.

- Regioselectivity analysis : Frontier molecular orbital (FMO) theory predicts nucleophilic/electrophilic sites .

Integrate computational results with experimental validation (e.g., substituent screening via DoE) to refine predictions .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

Answer : Discrepancies often arise from solvent effects, unaccounted steric factors, or incomplete reaction models. Mitigation steps include:

- Cross-validation : Compare computational predictions with multiple experimental techniques (e.g., XRD for solid-state vs. NMR for solution-phase structures) .

- Sensitivity analysis : Vary parameters (e.g., temperature, solvent polarity) in simulations to match empirical observations .

- Error quantification : Use statistical tools (e.g., RMSE) to assess deviations in bond lengths or reaction yields .

Q. How can Design of Experiments (DoE) optimize reaction conditions for derivatizing this compound?

Answer : DoE minimizes trial-and-error by systematically varying factors (e.g., temperature, catalyst loading, solvent ratio). For example:

- Central Composite Design (CCD) : Tests 3–5 variables in 15–20 experiments to model non-linear relationships.

- Response Surface Methodology (RSM) : Identifies optimal conditions for maximizing yield or selectivity .

Apply DoE to critical steps like amidation or sulfonation, prioritizing factors with the highest impact on reaction efficiency.

Q. What are the challenges in scaling up the synthesis of this compound from lab to pilot scale?

Answer : Scale-up issues include heat/mass transfer limitations and impurity formation. Solutions involve:

- Kinetic profiling : Use microreactors or flow chemistry to control exothermic steps.

- Purification optimization : Implement advanced techniques (e.g., preparative HPLC or membrane filtration) .

- Process modeling : Simulate reactor dynamics (e.g., CSTR vs. batch) to predict yield losses .

Methodological Resources

- Statistical DoE : Refer to Polish Journal of Chemical Technology (2007) for case studies on optimizing chemical processes .

- Computational tools : ICReDD’s reaction path search methods integrate quantum calculations with experimental data .

- Structural validation : Cross-reference XRD (Acta Cryst.) and HRMS (PubChem) for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.